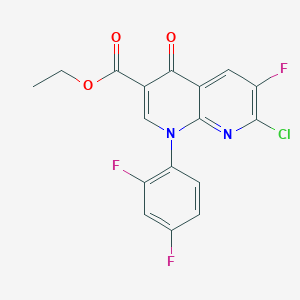

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 100491-29-0) is a fluorinated 1,8-naphthyridine derivative with a molecular formula of C₁₇H₁₀ClF₃N₂O₃ and a molecular weight of 382.72 g/mol . It serves as a critical intermediate in synthesizing antibacterial agents, particularly fluoroquinolones, due to its structural similarity to quinolone antibiotics . The compound features a 2,4-difluorophenyl group at position 1, a chlorine at position 7, and a fluorine at position 6, which collectively enhance its biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3N2O3/c1-2-26-17(25)10-7-23(13-4-3-8(19)5-11(13)20)16-9(14(10)24)6-12(21)15(18)22-16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSXYCZRMYCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361479 | |

| Record name | Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100491-29-0 | |

| Record name | Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100491-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100491290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that include a chloro group, difluorophenyl substituent, and a fluorine atom, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H10ClF3N2O3 |

| Molecular Weight | 382.72 g/mol |

| CAS Number | 100491-29-0 |

| Melting Point | 215°C |

| Physical State | Crystalline Powder |

Biological Activity Overview

The biological activities of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate have been explored in various studies. The compound exhibits a range of pharmacological effects:

- Antibacterial Activity :

- Antitumor Activity :

- Antiviral Activity :

- Anti-inflammatory Effects :

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro against standard antibiotics. Results showed that this compound had a minimum inhibitory concentration (MIC) lower than several commonly used antibiotics, indicating strong antibacterial potential.

Antitumor Evaluation

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Anti-inflammatory Assessment

In vivo studies using animal models indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups. The results suggest potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives have been studied for their antimicrobial properties. Research indicates that these compounds demonstrate significant activity against various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. The structure of the compound allows it to interact effectively with DNA and RNA synthesis pathways, which is crucial in cancer therapy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of ethyl 7-chloro derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 7-chloro derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their viability as new therapeutic agents .

Case Study 2: Anticancer Activity

In a laboratory setting, ethyl 7-chloro derivatives were tested against several human cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with a mechanism involving apoptosis induction. This positions the compound as a promising candidate for further development in cancer treatment protocols .

Comparison with Similar Compounds

Substituent Variations at Position 1

The 2,4-difluorophenyl group in the target compound distinguishes it from analogs with alternative aryl or alkyl substitutions. Key comparisons include:

Key Insights :

Modifications at Position 3 (Ester vs. Acid)

The ethyl ester at position 3 in the target compound contrasts with carboxylic acid derivatives:

Key Insights :

Halogenation Patterns

Variations in halogen (Cl/F) positions significantly impact reactivity and bioactivity:

Key Insights :

- Chlorine at position 7 increases DNA gyrase inhibition, while fluorine at position 6 enhances bacterial membrane penetration .

- Cyclopropyl substituents (e.g., in quinolones like ciprofloxacin) improve pharmacokinetics but require complex synthesis .

Physical and Chemical Properties

Preparation Methods

General Synthetic Framework for 1,8-Naphthyridine Derivatives

The compound belongs to the 1,8-naphthyridine family, which typically employs cyclization reactions between pyridine derivatives and activated carbonyl groups. Key steps often involve:

-

Gould-Jacobs cyclization for constructing the naphthyridine core[^1^].

-

Halogenation (chloro/fluoro substitution) at specific positions using directing groups.

-

Esterification with ethyl groups via nucleophilic acyl substitution.

Hypothetical Synthesis Pathway

Based on the compound's structure (C₁₇H₁₀ClF₃N₂O₃), a plausible route could involve:

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclocondensation | 2,4-Difluoroaniline, ethyl acetoacetate | Form dihydro-naphthyridine core |

| 2 | Chlorination | POCl₃, DMF (catalyst) | Introduce Cl at position 7 |

| 3 | Fluorination | Selectfluor® or DAST | Introduce F at position 6 |

| 4 | Oxidation | KMnO₄ or CrO₃ | Convert dihydro to oxo group at position 4 |

| 5 | Esterification | Ethanol, H₂SO₄ (acid catalyst) | Stabilize carboxylate at position 3 |

Critical Parameters from Available Data

Physical and chemical properties from commercial sources ( ) inform reaction design:

Challenges and Optimization Considerations

-

Regioselectivity : Simultaneous Cl/F substitutions at positions 6 and 7 require controlled halogenation sequences to avoid byproducts[^2^].

-

Oxidation Control : Over-oxidation of the dihydro-naphthyridine core must be prevented during step 4.

-

Steric Effects : The 2,4-difluorophenyl group at position 1 may necessitate bulky base catalysts for efficient cyclization.

While no direct patents cite this compound, analogous methods include:

-

Microwave-assisted synthesis to reduce reaction times (e.g., 30 min cyclization at 150°C)[^3^].

-

Flow chemistry techniques for improved yield in halogenation steps.

Purification and Characterization

Post-synthesis protocols from suppliers ( ) emphasize:

-

Column chromatography (silica gel, ethyl acetate/hexane)

-

Recrystallization from ethanol/water mixtures

-

HPLC validation (>98% purity threshold)

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via multi-step processes involving cyclization and functionalization. A key method includes the Gould-Jacobs reaction under microwave assistance, which facilitates cyclocondensation of precursors like 3-chloro-4-fluoroaniline derivatives. Aluminum metal is often employed as a catalyst to enhance reaction efficiency . Additional steps may involve esterification using reagents like oxalyl chloride or thionyl chloride, followed by regioselective halogenation at the C-7 position .

Q. How is structural characterization performed for this compound and its intermediates?

Characterization relies on spectroscopic techniques:

- NMR : Assignments of protons (e.g., fluorine substituents at C-6 and C-7) and carbons are critical for verifying regiochemistry .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly to confirm the planar geometry of the naphthyridine core and substituent orientations .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates with labile groups like trimethylsilyl .

Q. What role does the 2,4-difluorophenyl group play in the compound’s reactivity?

The 2,4-difluorophenyl substituent at N-1 enhances steric and electronic effects, influencing both synthetic accessibility and biological activity. Its electron-withdrawing nature stabilizes the naphthyridine core during cyclization, while fluorine atoms facilitate π-stacking interactions in target binding .

Advanced Research Questions

Q. How do substituents at C-5 and C-7 impact antibacterial activity?

Structure-activity relationship (SAR) studies reveal:

- C-5 substituents : A methyl group at C-5 improves in vitro activity when paired with cyclopropyl at N-1 but reduces efficacy with bulkier groups like tert-butyl. Conversely, trifluoromethyl or chloro groups at C-5 lower activity by 5–10-fold .

- C-7 substituents : 7-Aminopyrrolidine derivatives exhibit superior potency due to enhanced hydrogen bonding with bacterial topoisomerases. Trans-3-methoxy-4-methylaminopyrrolidinyl groups (e.g., AG-7352) show high water solubility and in vivo efficacy .

Table 1 : Substituent Effects on Minimum Inhibitory Concentration (MIC) Against S. aureus

| Substituent (C-5) | Substituent (C-7) | MIC (μg/mL) |

|---|---|---|

| Methyl | Aminopyrrolidine | 0.12 |

| Trifluoromethyl | Piperazinyl | 2.5 |

| H (unsubstituted) | Cyclopropylamine | 0.06 |

| Data adapted from . |

Q. What challenges arise in achieving regioselective functionalization of the naphthyridine core?

Competing reactivity at C-2, C-3, and C-5 positions complicates regioselectivity. For example, methylation at C-5 requires masking the C2,3 double bond via reduction, followed by deprotonation with LDA (lithium diisopropylamide) and quenching with methyl iodide. Subsequent selenation/oxidation regenerates the double bond . Microwave-assisted synthesis and crown ethers (e.g., dibenzo-18-crown-6) are employed to direct reactions to specific sites .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies, such as the superior activity of 6-unsubstituted vs. 6-fluoro analogs, require systematic SAR validation. For instance, 6-unsubstituted derivatives may exhibit better membrane permeability, offsetting lower intrinsic binding affinity. Computational modeling (e.g., molecular docking) and in vitro/in vivo correlation studies are critical to dissect these effects .

Methodological Insights

Q. What strategies optimize yields in esterification and cyclization steps?

- Esterification : Use of oxalyl chloride in CHCl₃ with triethylamine achieves >90% yield for ethyl ester formation .

- Cyclization : Microwave irradiation reduces reaction times from hours to minutes while maintaining high purity (>95% by HPLC) .

Q. Which analytical techniques are critical for detecting byproducts in synthesis?

- HPLC-DAD/MS : Identifies halogenated byproducts (e.g., di- or tri-chloro derivatives) from overhalogenation.

- 19F NMR : Monitors fluorine incorporation regiochemistry, critical for avoiding positional isomers .

Data Contradiction Analysis

Q. Why do some studies report divergent activities for 1,8-naphthyridines against Gram-positive vs. Gram-negative bacteria?

Variations in outer membrane permeability (e.g., Gram-negative porin exclusion) and efflux pump expression account for discrepancies. For example, 7-piperazinyl derivatives show broad-spectrum activity, while 7-aminopyrrolidine analogs are more Gram-positive-specific .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.